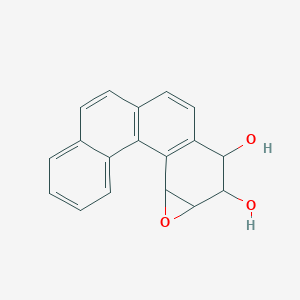
BcPhde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene is a complex organic compound known for its significant biological activity. It is a type of diol epoxide, which is a class of compounds that are often studied for their mutagenic and carcinogenic properties. This compound is particularly interesting due to its structural complexity and its role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the epoxidation of a precursor diol compound. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired epoxide ring.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. when produced, it is typically done in small batches under highly controlled laboratory conditions to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can open the epoxide ring, leading to different diol products.
Substitution: Various nucleophiles can attack the epoxide ring, resulting in substitution products.
Common Reagents and Conditions
Oxidizing Agents: Peracids and other strong oxidizers are commonly used.
Reducing Agents: Metal hydrides and other reducing agents can be employed.
Nucleophiles: Water, alcohols, and amines are typical nucleophiles used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more complex epoxides, while reduction typically yields diols.
Applications De Recherche Scientifique
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of diol epoxides and their reactions.
Biology: This compound is studied for its interactions with biological molecules, particularly DNA.
Medicine: Research into its mutagenic and carcinogenic properties helps in understanding cancer mechanisms.
Industry: Although not widely used industrially, it serves as a reference compound in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene involves its interaction with DNA. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in DNA, leading to mutations. This interaction is a key factor in its mutagenic and carcinogenic properties. The compound’s effects are mediated through various molecular pathways, including those involving glutathione transferases, which can conjugate the compound and reduce its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene: Similar in structure but differs in the aromatic ring system.
Benzo[a]pyrene diol epoxides: These compounds are also studied for their mutagenic properties and have similar reactivity.
Uniqueness
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene is unique due to its specific structure, which includes both an epoxide ring and diol groups. This combination makes it particularly reactive and biologically significant, especially in the context of DNA interactions and mutagenesis.
Propriétés
Numéro CAS |
111001-48-0 |
|---|---|
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
4-oxapentacyclo[9.8.0.02,8.03,5.014,19]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)17-18(21-17)16(15)20/h1-8,15-20H |
Clé InChI |
QGMAOLZIDYVIDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(C(C5C4O5)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(C(C5C4O5)O)O |
Synonymes |
1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2alpha,3beta,11dalpha)-(+-)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2alpha,3beta,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3alpha,11dalpha)-(+-)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3alpha,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3beta,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aR-(1aalpha,2alpha,3beta,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aR-(1aalpha,2beta,3alpha,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aS-(1aalpha,2alpha,3beta,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aS-(1aalpha,2beta,3alpha,11dalpha))-isomer 3 alpha,4 beta-dihydroxy-1 alpha,2 alpha-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 3 alpha,4 beta-dihydroxy-1 beta,2 beta-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 3,4-DETBP B(c)PhDE BcPh DE cpd BcPHDE benzo(c)phenanthrene-3,4-dihydrodiol-1,2-epoxide D-1,2-ETBP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















